molecular formula C15H21ClN2O3S B2428189 2-chloro-N-{2-[cyclohexyl(methyl)sulfamoyl]phenyl}acetamide CAS No. 852399-90-7

2-chloro-N-{2-[cyclohexyl(methyl)sulfamoyl]phenyl}acetamide

Cat. No.: B2428189
CAS No.: 852399-90-7
M. Wt: 344.85
InChI Key: BFUQIZALWNPWCD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-chloro-N-{2-[cyclohexyl(methyl)sulfamoyl]phenyl}acetamide involves several steps. One common method includes the reaction of 2-chloroacetamide with 2-[cyclohexyl(methyl)sulfamoyl]aniline under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours to yield the desired product .

Chemical Reactions Analysis

2-chloro-N-{2-[cyclohexyl(methyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-chloro-N-{2-[cyclohexyl(methyl)sulfamoyl]phenyl}acetamide is used in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[cyclohexyl(methyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its chemical structure .

Comparison with Similar Compounds

2-chloro-N-{2-[cyclohexyl(methyl)sulfamoyl]phenyl}acetamide can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and applications.

Properties

IUPAC Name

2-chloro-N-[2-[cyclohexyl(methyl)sulfamoyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3S/c1-18(12-7-3-2-4-8-12)22(20,21)14-10-6-5-9-13(14)17-15(19)11-16/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUQIZALWNPWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=CC=C2NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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